molecular formula C15H12N4O2S B2495581 N-(naphthalen-1-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 872628-41-6

N-(naphthalen-1-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2495581
CAS No.: 872628-41-6
M. Wt: 312.35
InChI Key: HGVBPAHINRYQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(naphthalen-1-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H12N4O2S and its molecular weight is 312.35. The purity is usually 95%.
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Scientific Research Applications

Anti-HIV Activity

One significant application is in the development of anti-HIV agents. Derivatives of N-(naphthalen-1-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide have been synthesized and screened for their inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. Certain compounds in this series have shown potent inhibitory effects, suggesting potential as new leads in antiviral drug development Amino Acid Derivatives, Part 4: Synthesis and Anti‐HIV Activity of New Naphthalene Derivatives.

Anti-angiogenic Activity

Another derivative, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN). This compound exhibited significant inhibition of APN activity and suppressed the basic fibroblast growth-factor-induced invasion of bovine aortic endothelial cells at low micromolar concentrations, indicating its potential as an anti-angiogenic agent N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a novel hydroxamic acid-based inhibitor of aminopeptidase N and its anti-angiogenic activity.

Antiproliferative Activities

Further research into N-(naphthalen-2-yl)acetamide and its derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one has been conducted to evaluate their antiproliferative activities against various human cancer cell lines. Some of these compounds have demonstrated significant inhibitory effects, particularly against nasopharyngeal carcinoma, highlighting their potential as anticancer agents Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives.

Organic Electronics

In the field of materials science, naphthalene derivatives, including those related to the chemical structure of interest, have been explored for their applications in organic electronics, specifically as n-type materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These studies focus on the synthesis and characterization of these compounds to understand their charge transport properties and stability under operational conditions Synthesis and Characterization of Thiophene-Containing Naphthalene Diimide n-Type Copolymers for OFET Applications.

Properties

IUPAC Name

N-naphthalen-1-yl-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-13-8-16-19-15(18-13)22-9-14(21)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-8H,9H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVBPAHINRYQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=CC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.